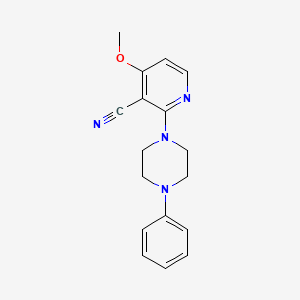

4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(4-phenylpiperazino)nicotinonitrile is a chemical compound with the molecular formula C16H19N3O . It is used in various chemical reactions and has specific physical and chemical properties .

Synthesis Analysis

The synthesis of this compound and similar compounds involves multi-step reactions . For instance, a new series of nicotinonitrile derivatives was designed and synthesized from the starting material (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

A study on 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, related to the queried compound, demonstrated its utility as a co-sensitizer dye in DSSCs. The molecule showed a significantly higher molar extinction coefficient than the standard N719 dye, and DSSCs utilizing it achieved 1.78 times better efficiency than those based on N719 alone. This suggests that derivatives of nicotinonitrile could play a crucial role in enhancing the spectral coverage and efficiency of solar cells (B. Hemavathi et al., 2019).

Antimycobacterial Agents

Nicotinonitrile derivatives have also been investigated for their potential as antimycobacterial agents. A palladium-catalyzed synthesis route for benzonitrile/nicotinonitrile-based s-triazines showed several compounds with profound activity against Mycobacterium tuberculosis H37Rv, indicating potential avenues for developing new treatments against tuberculosis (Amit B. Patel et al., 2014).

Corrosion Inhibition

Research into nicotinonitriles as corrosion inhibitors for mild steel in hydrochloric acid solutions revealed that these compounds, including derivatives like 2-amino-6-phenyl-4-(p-tolyl)nicotinonitriles, exhibit excellent inhibition efficiencies through adsorption on the metal surface. This highlights their potential use in protecting industrial materials from corrosion (Priyanka Singh et al., 2016).

Antimicrobial Activity

The synthesis and characterization of certain nicotinonitrile derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the role of nicotinonitrile compounds in the development of new antimicrobial agents (J. V. Guna et al., 2015).

Luminescent Materials

Studies on nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, indicate their potential as blue light-emitting materials for photophysical applications. This research underscores the versatility of nicotinonitrile compounds in the development of new luminescent materials (T. N. Ahipa et al., 2014).

Properties

IUPAC Name |

4-methoxy-2-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O/c1-22-16-7-8-19-17(15(16)13-18)21-11-9-20(10-12-21)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDPZJYJZIAFSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N2CCN(CC2)C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

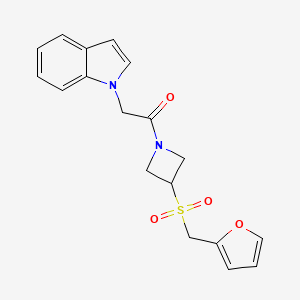

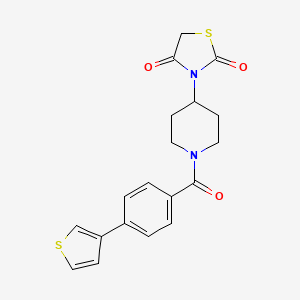

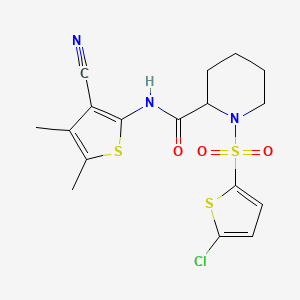

![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2965674.png)

![4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2965681.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B2965688.png)

![N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2965689.png)

![Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2965690.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2965691.png)